molecular formula C10H10F2O4 B3337702 Methyl 4-(difluoromethoxy)-3-methoxybenzoate CAS No. 773874-12-7

Methyl 4-(difluoromethoxy)-3-methoxybenzoate

Cat. No.: B3337702
CAS No.: 773874-12-7
M. Wt: 232.18 g/mol
InChI Key: GOMIGXNHHDATLU-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethoxy)-3-methoxybenzoate is an organic compound characterized by the presence of methoxy and difluoromethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethoxy)-3-methoxybenzoate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 4-hydroxy-3-methoxybenzoic acid with difluoromethylating agents under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize difluorocarbene reagents, which are generated in situ from precursors such as chlorodifluoromethane (ClCF2H) in the presence of a base . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy and difluoromethoxy groups can be substituted under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Methyl 4-(difluoromethoxy)-3-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.

    Methyl 4-(trifluoromethoxy)-3-methoxybenzoate: Contains a trifluoromethoxy group, which can lead to increased stability and different reactivity compared to the difluoromethoxy derivative.

Uniqueness

Methyl 4-(difluoromethoxy)-3-methoxybenzoate is unique due to the presence of both methoxy and difluoromethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications .

Properties

IUPAC Name

methyl 4-(difluoromethoxy)-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-14-8-5-6(9(13)15-2)3-4-7(8)16-10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMIGXNHHDATLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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